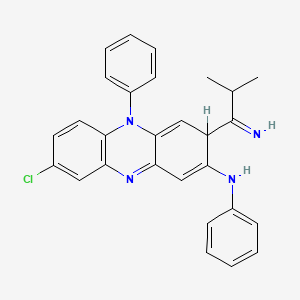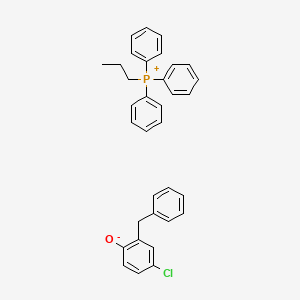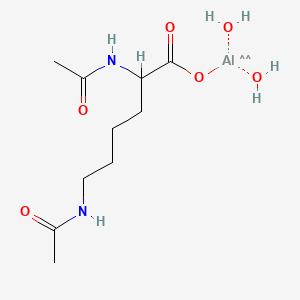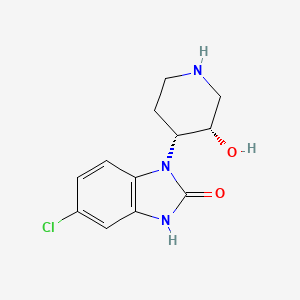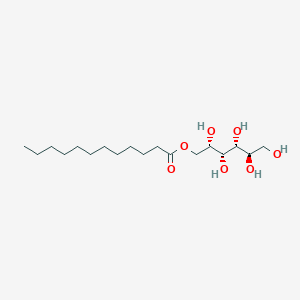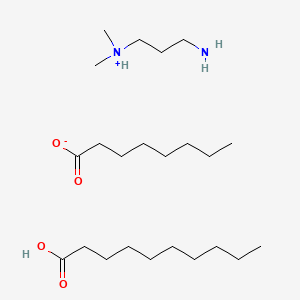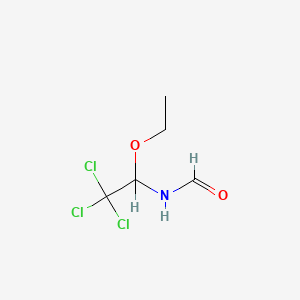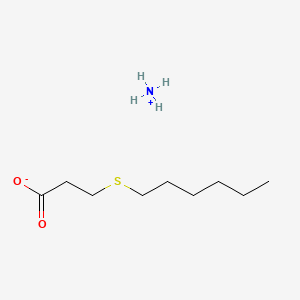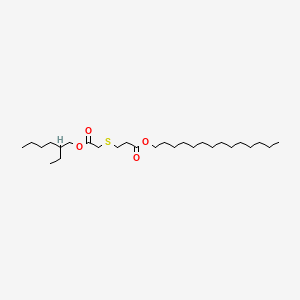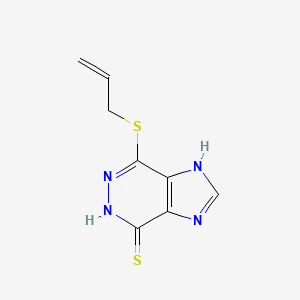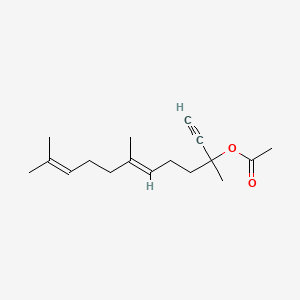
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate, also known as nerolidyl acetate, is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry due to its sweet, citrusy aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate typically involves the reaction of 1,6-hexadiene with methyl methacrylate under suitable conditions and catalysts. The reaction proceeds through an addition mechanism to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The process may include steps such as distillation and purification to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols and acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Nerolidol: A similar compound with a slightly different structure, used in the fragrance industry.
Farnesyl acetate: Another related compound with similar applications in fragrances and flavors.
Uniqueness
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
84434-24-2 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h1,10,12H,8-9,11,13H2,2-6H3/b15-12+ |
InChI Key |
HZLKVCNGPBLZPF-NTCAYCPXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C#C)OC(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C#C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


